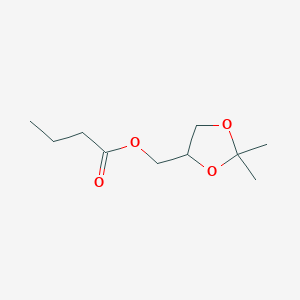

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMOQNCIYAMRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542257 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92418-59-2 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthesis of Solketal Butyrate: A Dual-Stage Catalytic Protocol

Executive Summary

The valorization of glycerol, a primary byproduct of biodiesel production, into high-value oxygenated fuel additives is a critical frontier in green chemistry. Solketal butyrate (SB) combines the excellent solvent properties of solketal with the lipophilicity of butyric esters, serving as a potent cetane improver and viscosity reducer.

This technical guide details a robust, two-stage synthesis protocol: (1) Acid-catalyzed acetalization of glycerol to solketal, followed by (2) Heterogeneous esterification with butyric acid. Unlike one-pot methods that suffer from poor selectivity and complex separation, this sequential approach ensures high purity (>98%) and catalyst recoverability.

Part 1: Mechanistic Foundations & Thermodynamics

The Reaction Pathway

The synthesis is thermodynamically driven by water removal. The formation of the dioxolane ring (solketal) is an equilibrium process sensitive to water, which can reverse the reaction (hydrolysis).

-

Stage I: Acetalization: Glycerol reacts with acetone over an acid catalyst. The mechanism proceeds via a hemiacetal intermediate, followed by cyclization. Steric control favors the five-membered ring (1,3-dioxolane) over the six-membered ring (1,3-dioxane).

-

Stage II: Esterification: The remaining free hydroxyl group on solketal attacks the carbonyl carbon of butyric acid. This step follows a standard Fischer esterification mechanism when using acid catalysts, or an acyl-enzyme intermediate mechanism when using lipases.

Pathway Visualization

The following diagram illustrates the sequential conversion and critical intermediates.

Figure 1: Sequential reaction pathway highlighting the critical intermediate (Solketal) and water elimination steps.

Part 2: Critical Reagents & Catalyst Selection

The choice of catalyst dictates the reaction temperature and purification burden. Heterogeneous solid acids are superior to homogeneous acids (e.g.,

Catalyst Comparison Table

| Catalyst Type | Specific Agent | Reaction Temp | Conversion | Selectivity | Pros | Cons |

| Solid Acid (Resin) | Amberlyst-15 | 60–80°C | >90% | High | Reusable, easy filtration, industrial standard. | Sensitive to thermal degradation >120°C. |

| Solid Acid (Resin) | Amberlyst-46 | 60°C | >85% | Very High | Surface sulfonated only; minimizes internal diffusion limits. | Lower total acid site density than A-15. |

| Enzymatic | C. antarctica Lipase B (CAL-B) | 40–60°C | >95% | >99% | Mild conditions, no side reactions, green. | High cost, slower kinetics, requires solvent control. |

| Homogeneous | p-Toluenesulfonic Acid (PTSA) | 80–110°C | >95% | Moderate | Fast kinetics. | Hard to separate, requires neutralization, corrosive. |

Recommendation: For research and scalable development, Amberlyst-15 (or equivalent sulfonated polystyrene resins) provides the best balance of cost, speed, and ease of handling.

Part 3: Experimental Protocol (Heterogeneous Acid Route)

This protocol utilizes Amberlyst-15 for both stages to minimize reagent diversity.

Equipment Setup

-

Reactor: 250 mL three-neck round-bottom flask.

-

Temperature Control: Oil bath with PID controller.

-

Water Removal: Dean-Stark apparatus with a reflux condenser.

-

Agitation: Magnetic stirrer (overhead mechanical stirrer preferred for scale-up).

Stage I: Synthesis of Solketal

Objective: Maximize conversion of glycerol while removing water to shift equilibrium.

-

Catalyst Activation: Dry Amberlyst-15 beads in an oven at 100°C for 2 hours to remove pore water.

-

Loading: Charge the flask with Glycerol (0.5 mol, 46.0 g) and Acetone (3.0 mol, 174.0 g).

-

Note: A 1:6 molar ratio (Glycerol:Acetone) is used.[1] Excess acetone acts as both reactant and solvent, improving mass transfer.

-

-

Catalysis: Add activated Amberlyst-15 (5 wt% relative to glycerol mass).

-

Reaction: Heat to reflux (~60°C). Stir vigorously (600 rpm).

-

Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3–4 hours).

-

Purification:

-

Filter off the solid catalyst (save for regeneration).

-

Remove excess acetone via rotary evaporation (40°C, reduced pressure).

-

Result: Crude Solketal (purity typically ~92–94%). Distillation (bp 188–189°C) is recommended if high purity is required before Stage II.

-

Stage II: Esterification to Solketal Butyrate

Objective: Esterify the secondary hydroxyl group of solketal.

-

Loading: Mix purified Solketal (0.2 mol) with Butyric Acid (0.24 mol, 1.2 equiv).

-

Note: A slight excess of acid drives the reaction.

-

-

Catalysis: Add fresh/regenerated Amberlyst-15 (5 wt% relative to total mass).

-

Reaction: Attach Dean-Stark apparatus filled with a strictly hydrophobic entrainer (e.g., cyclohexane or toluene) to facilitate azeotropic water removal.

-

Heating: Heat to reflux (Temp depends on entrainer, typically 85–110°C).

-

Duration: Run for 4–6 hours. Monitor by TLC or GC until Solketal peak disappears.

-

Work-up:

-

Filter catalyst.

-

Wash the organic phase with saturated

solution to neutralize unreacted butyric acid. -

Wash with brine, dry over anhydrous

. -

Concentrate via rotary evaporation.

-

Workflow Visualization

Figure 2: Operational workflow for the two-stage synthesis using heterogeneous catalysis.

Part 4: Characterization & Quality Control

To validate the synthesis, specific analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (CDCl3):

-

Solketal Moiety: Look for the two methyl singlets of the acetal ring at

1.36 and 1.42 ppm. -

Butyrate Chain: Triplet at

0.95 ppm (terminal -

Shift Verification: The methine proton (

) of the glycerol backbone shifts downfield (

-

Gas Chromatography (GC)

-

Method: GC-FID or GC-MS.

-

Column: HP-5 or DB-Wax.

-

Impurity Watch:

-

Triacetin:[2] If acetic acid contamination occurs.

-

Free Butyric Acid: Indicates incomplete washing.

-

Solketal: Indicates incomplete conversion.

-

Part 5: Process Optimization & Safety

Water Management (The "Self-Validating" System)

The protocol is self-validating through the Dean-Stark trap. If water stops collecting in the trap before the theoretical yield is reached (approx. 9 mL water per 0.5 mol reactant), the catalyst may be deactivated, or the temperature is insufficient.

Safety Considerations

-

Acetone: Highly flammable. Ensure all ground joints are greased and the condenser is efficient (coolant < 5°C).

-

Butyric Acid: Potent, unpleasant odor (rancid butter). Must be handled in a fume hood. Neutralization with bicarbonate releases

; vent carefully to prevent pressure buildup.

Catalyst Regeneration

Amberlyst-15 can be regenerated by washing with methanol, followed by water, then 1M HCl, and finally drying at 100°C. This reduces operational costs significantly.

References

-

Nanda, M. R., et al. (2014). "Catalytic conversion of glycerol for sustainable production of solketal as a fuel additive: A review." Renewable and Sustainable Energy Reviews. Link

-

Mota, C. J. A., et al. (2010). "Glycerol transformation into fuel additives: Acid-catalyzed acetalization with acetone." Journal of the Brazilian Chemical Society. Link

-

Díaz-Álvarez, A. E., et al. (2018). "Glycerol esters production using heterogeneous catalysts." Catalysts. Link

-

Esteban, J., et al. (2015). "Kinetic study of the esterification of solketal with butyric acid over an acid ion-exchange resin." Chemical Engineering Journal. Link

-

Russo, V., et al. (2019). "Kinetic modeling of solketal synthesis from glycerol and acetone catalyzed by acid resins." Chemical Engineering Journal. Link

Sources

An In-Depth Technical Guide to the Physical Properties of Solketal Esters for Biofuels

For Researchers, Scientists, and Biofuel Development Professionals

Abstract

The imperative to transition towards renewable energy sources has catalyzed significant research into advanced biofuels. Among the promising candidates, solketal esters—derived from glycerol, a byproduct of biodiesel production—have emerged as valuable fuel additives. This technical guide provides a comprehensive overview of the critical physical properties of solketal esters that determine their efficacy and viability as blending components in diesel and biodiesel fuels. We will delve into the synthesis of these esters, their impact on key fuel parameters such as viscosity, density, and cold flow properties, and the established methodologies for their characterization. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the development and optimization of next-generation biofuels.

Introduction: The Role of Solketal Esters in a Circular Bioeconomy

The burgeoning biodiesel industry generates a substantial surplus of crude glycerol, creating a compelling economic and environmental incentive for its valorization.[1][2][3] The conversion of glycerol into solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) through acetalization with acetone represents a pivotal step in this value-added pathway.[1][3][4] Solketal itself can be used as a fuel additive, offering benefits such as reduced soot and gum formation.[1][2][5] However, the esterification of solketal with various fatty acids to form solketal esters yields compounds with physical properties more closely aligned with conventional diesel and biodiesel fuels.[6][7][8] These esters present an opportunity to enhance fuel performance, improve cold weather operability, and contribute to a more sustainable fuel lifecycle.

Synthesis of Solketal Esters: A Methodological Overview

The synthesis of solketal esters is typically achieved through the esterification of solketal with fatty acids or the transesterification of methyl esters with solketal.[6]

Acid-Catalyzed Esterification

A common and effective method involves the direct esterification of solketal with free fatty acids in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA).[9][10] A key advantage of this approach is that it can be conducted under solvent-free conditions, which is environmentally favorable.[10] Despite the acidic environment, undesired hydrolysis of the acetal ring in solketal is generally not observed, particularly in the absence of water.[9][10]

Experimental Protocol: Acid-Catalyzed Esterification of Solketal with Dodecanoic Acid

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dodecanoic acid and solketal (1.5 molar equivalents with respect to the fatty acid).

-

Catalyst Addition: Add p-toluenesulfonic acid (5% w/w of the fatty acid) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60°C with continuous stirring for 4 hours.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool. The product can be purified using standard techniques such as column chromatography to isolate the desired solketal ester.

-

Characterization: Confirm the structure and purity of the synthesized ester using techniques like Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Base-Catalyzed Transesterification

An alternative route is the transesterification of fatty acid methyl esters (FAMEs), the primary components of biodiesel, with solketal using a base catalyst.[6] This method can achieve high conversion yields.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of solketal esters from glycerol.

Core Physical Properties of Solketal Esters for Biofuel Applications

The suitability of solketal esters as biofuel additives is dictated by a range of physical properties that influence their blending behavior, combustion characteristics, and performance in diesel engines.

Density and Viscosity

Density and viscosity are fundamental fuel properties that affect fuel atomization and the proper functioning of fuel injection systems. The measured physical properties, particularly density and viscosity, of solketal esters are closer to those of diesel and biodiesel fuels compared to solketal itself.[6][7][8] This similarity ensures better compatibility and miscibility when blended.

Cold Flow Properties: Cloud Point and Pour Point

A significant challenge for biodiesel is its poor performance in cold climates, characterized by high cloud points (the temperature at which wax crystals begin to form) and pour points (the lowest temperature at which the fuel will flow).[11] Solketal esters have been investigated as cold flow improvers.[5][12] The addition of certain solketal ethers to palm-based biodiesel has been shown to reduce both the cloud point and pour point.[12] For instance, adding 5 wt% of 4-((butoxy)methyl)-2,2-dimethyl-1,3-dioxolane can lower the pour point and cloud point by 5°C and 3°C, respectively.[12]

Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter for the transportation and storage of fuels. While specific flash point data for a wide range of solketal esters is not extensively reported in the provided search results, it is a crucial parameter to determine for any new biofuel candidate to ensure safe handling.

Oxidation Stability

Biodiesel, particularly from unsaturated feedstocks, is susceptible to oxidation, which can lead to the formation of gums and sediments that can clog fuel filters and injectors.[13] The inherent chemical structure of solketal esters, containing oxygen atoms, may influence the oxidation stability of biofuel blends. Antioxidant additives are often used to improve the oxidation stability of biodiesel.[14][15] Further research is necessary to fully characterize the impact of solketal esters on the long-term storage stability of biodiesel blends.

Data Summary Table: Physical Properties of Solketal and its Esters

| Property | Solketal | Solketal Caprylate (C8) | Solketal Laurate (C12) | Solketal Palmitate (C16) | Solketal Stearate (C18) |

| Molar Mass ( g/mol ) | 132.16[16] | 258.37 | 314.48 | 370.59 | 398.64 |

| Density (g/mL at 25°C) | 1.063[16] | - | - | - | - |

| Boiling Point (°C) | 188-189[16] | - | - | - | - |

| Melting Point (°C) | - | Liquid[17] | 40-48[17] | 55[17] | 54[17] |

| Water Solubility | Miscible[16] | Lower than solketal[6] | Lower than solketal[6] | Lower than solketal[6] | Lower than solketal[6] |

Note: A dash (-) indicates that the data was not available in the provided search results.

Impact of Solketal Esters on Biofuel Blend Performance

The incorporation of solketal esters into diesel and biodiesel is intended to enhance the overall fuel properties. These oxygenate additives can lead to more complete combustion, potentially reducing particulate matter emissions.[5] Furthermore, their favorable viscosity and density contribute to improved fuel atomization and engine performance.[6] The presence of carbon-oxygen moieties in their structure can also contribute to better ignition and lubricity.[6][9]

Logical Relationship Diagram: Blending Effects

Caption: Impact of solketal ester additives on biofuel properties and performance.

Conclusion and Future Outlook

Solketal esters represent a promising class of bio-derived fuel additives that address several key challenges associated with biodiesel, including its cold flow properties. Their synthesis from a readily available byproduct of biodiesel production enhances the economic viability and sustainability of the entire biofuel value chain. While current research has established their beneficial effects on viscosity, density, and cold-weather performance, further investigations are warranted to fully elucidate their impact on long-term oxidation stability, engine emissions, and material compatibility. The continued development and characterization of novel solketal esters will undoubtedly play a crucial role in the advancement of high-performance, sustainable transportation fuels.

References

-

Gambi, C., et al. (2019). Synthesis and Characterization of New Solketal Alkylesters Usable as Diesel Biobased Fuel Additives. REVISTA DE CHIMIE, 70(5), 1656-1662. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of New Solketal Alkylesters Usable as Diesel Biobased Fuel Additives | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of solketal produced from glycerol and acetone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Solketal Ethers as Cold Flow Improver for Palm‐Based Biodiesel | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts. Retrieved from [Link]

-

Taylor & Francis Group. (n.d.). Production of solketal, a fuel additive, through microwave heating and catalysis. Retrieved from [Link]

-

Frontiers. (2019). Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Solketal. Retrieved from [Link]

-

MDPI. (2016). Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]

-

MDPI. (2019). Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Retrieved from [Link]

-

Chulalongkorn University. (n.d.). Effects of synthetic glyceryl ester additives on cold flow properties of diesel oil. Retrieved from [Link]

-

Wikipedia. (n.d.). Glycerol. Retrieved from [Link]

-

MDPI. (2016). Molecules, 21(2), 160. Retrieved from [Link]

-

Polish Journal of Environmental Studies. (n.d.). Oxidation Stability of Biodiesel Fuel Produced from Fatty Wastes. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation stability of biodiesel from different feedstocks: Influence of commercial additives and purification step. Retrieved from [Link]

-

ResearchGate. (n.d.). Glycerol to Solketal for Fuel Additive: Recent Progress in Heterogeneous Catalysts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Retrieved from [Link]

-

MDPI. (2024). The Role of the Heterogeneous Catalyst to Produce Solketal from Biodiesel Waste: The Key to Achieve Efficiency. Retrieved from [Link]

-

National Institutes of Health. (2022). The role of antioxidants in improving biodiesel's oxidative stability, poor cold flow properties, and the effects of the duo on engine performance: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of minor constituents on cold flow properties and performance of biodiesel. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. revistadechimie.ro [revistadechimie.ro]

- 7. revistadechimie.ro [revistadechimie.ro]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pjoes.com [pjoes.com]

- 15. researchgate.net [researchgate.net]

- 16. Solketal - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

Introduction: The Convergence of Bio-Derived Platforms

An In-Depth Technical Guide to the Esterification of Solketal with Butyric Acid: Mechanisms, Protocols, and Field-Proven Insights

This guide provides a comprehensive examination of the chemical and enzymatic pathways for the esterification of solketal with butyric acid, yielding solketal butyrate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural outlines to deliver a deep mechanistic understanding, grounded in established chemical principles and supported by field-proven methodologies. We will explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.

The synthesis of solketal butyrate represents a compelling intersection of green chemistry and specialty chemical manufacturing. Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), a derivative of glycerol, is a valuable bio-platform chemical, often produced from the surplus of biodiesel production.[1][2] Its applications are diverse, ranging from a green solvent and pharmaceutical intermediate to a fuel additive that can improve octane numbers.[3][4] Butyric acid, a short-chain fatty acid, is a key component in the synthesis of various esters used as flavor and fragrance agents and has potential applications in biofuels.[5]

The esterification of solketal with butyric acid yields a molecule with potential as a novel biofuel additive, a specialty solvent, or a fragrance component with a unique fruity profile. Understanding the underlying mechanisms of its synthesis is paramount for process optimization, yield maximization, and rational catalyst design. This guide details the two primary catalytic routes: acid-catalyzed (Fischer-Speier) esterification and enzyme-catalyzed esterification.

Part 1: The Acid-Catalyzed Mechanism (Fischer-Speier Esterification)

The Fischer-Speier esterification is a classic and robust method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[6] While solketal possesses a ketal functional group, which can be susceptible to hydrolysis under acidic conditions, studies have shown that direct esterification can be performed with high selectivity and without significant ring-opening when conditions are carefully controlled.[1][7]

Mechanistic Deep Dive

The reaction proceeds through a series of equilibrium steps. The acid catalyst, typically a strong protic acid like p-toluenesulfonic acid (PTSA) or sulfuric acid, plays a crucial role in activating the carbonyl group of butyric acid, rendering it more susceptible to nucleophilic attack by the primary alcohol of solketal.

The core steps are as follows:

-

Protonation of the Carbonyl Oxygen: The catalyst protonates the carbonyl oxygen of butyric acid, increasing the electrophilicity of the carbonyl carbon. This is the key activation step.

-

Nucleophilic Attack: The primary hydroxyl group of solketal acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (formed from the solketal's hydroxyl group) to one of the hydroxyl groups of the intermediate. This converts a hydroxyl group into a good leaving group (water).

-

Elimination of Water: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the conjugate base of the acid catalyst) to regenerate the catalyst and yield the final product, solketal butyrate.

Caption: Acid-Catalyzed (Fischer) Esterification Pathway.

Causality in Experimental Design

-

Choice of Catalyst: PTSA is often preferred over sulfuric acid as it is a solid, less corrosive, and tends to cause fewer side reactions like dehydration or charring.[1][8]

-

Molar Ratio: The reaction is an equilibrium process. According to Le Châtelier's principle, using an excess of one reactant (typically the less expensive one, solketal) can drive the equilibrium towards the product side. Molar ratios of solketal to fatty acid ranging from 1.5:1 to 2:1 have been shown to be effective.[1]

-

Water Removal: The formation of water as a byproduct means its removal will shift the equilibrium to favor ester formation. In a laboratory setting, this can be achieved using a Dean-Stark apparatus. For solvent-free systems, applying a vacuum can aid in removing water and other volatile byproducts.[7]

-

Solvent-Free Conditions: A significant advantage of this reaction is that it can be conducted without an additional solvent, using the excess solketal as the reaction medium.[1] This aligns with green chemistry principles by reducing waste and improving atom economy.

Part 2: The Enzymatic Esterification Mechanism

Enzymatic synthesis offers a "greener" alternative to acid catalysis, operating under milder conditions (lower temperature and neutral pH), which can prevent degradation of sensitive substrates and lead to higher product purity. Lipases are the enzymes of choice for esterification in non-aqueous media.

Mechanistic Deep Dive: The Ping-Pong Bi-Bi Pathway

The most widely accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism, which involves a double displacement process.[9] The enzyme (E) acts as a shuttle, first forming a covalent intermediate with the acyl donor (butyric acid) and then transferring the acyl group to the nucleophile (solketal).

The core steps are as follows:

-

Acyl-Enzyme Complex Formation: Butyric acid binds to the active site of the lipase. The catalytic triad (typically Ser-His-Asp) facilitates the formation of a covalent acyl-enzyme intermediate, releasing a molecule of water.

-

Water Release: The first product, water, is released from the active site.

-

Nucleophile Binding: Solketal binds to the active site of the acyl-enzyme complex.

-

Acyl Transfer and Ester Formation: The acyl group is transferred from the serine residue of the enzyme to the hydroxyl group of solketal, forming the ester product.

-

Ester Release: The final product, solketal butyrate, is released, regenerating the free enzyme for the next catalytic cycle.

Caption: Lipase-Catalyzed Ping-Pong Bi-Bi Mechanism.

Causality in Experimental Design

-

Choice of Enzyme: Lipases exhibit substrate specificity. For short-chain acids like butyric acid, lipases from sources such as Thermomyces lanuginosus (TLL) or Candida rugosa (CRL) are often effective.[10] Immobilization of the enzyme on a solid support is crucial as it enhances stability, allows for easy separation from the reaction mixture, and enables reusability.[10]

-

Solvent Choice: The reaction is typically performed in a non-polar organic solvent like heptane or isooctane.[10][11] The solvent helps to solubilize the substrates while preventing the enzyme from being denatured. A minimal amount of water is necessary to maintain the essential hydration layer of the enzyme, but excess water will promote the reverse reaction (hydrolysis).

-

Water Activity: Controlling water activity is the most critical parameter in enzymatic esterification. The accumulation of water can lower the pH due to the presence of butyric acid, potentially deactivating the enzyme.[11] Molecular sieves are commonly added to the reaction medium to sequester the water produced, thereby driving the reaction forward.[10]

-

Substrate Inhibition: High concentrations of either the alcohol or the acid can sometimes lead to competitive inhibition of the enzyme, slowing the reaction rate.[9] Therefore, optimizing the substrate molar ratio and concentration is essential for maximizing productivity. A study on solketal palmitate synthesis found an optimal acid:alcohol molar ratio of 1:3.[10]

Part 3: Experimental Protocols & Data Synthesis

The following protocols are self-validating frameworks derived from established methodologies for similar esterification reactions. They are designed to be adapted based on specific laboratory equipment and analytical capabilities.

Protocol 1: Acid-Catalyzed Synthesis of Solketal Butyrate (Solvent-Free)

This protocol is adapted from the direct esterification of solketal with fatty acids.[1][8]

Methodology:

-

Reactant Charging: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a condenser (or vacuum connection), add butyric acid (1.0 molar equivalent).

-

Add Solketal: Add solketal (1.5 molar equivalents). The excess solketal will serve as the reaction medium.

-

Catalyst Addition: Add p-toluenesulfonic acid (PTSA) monohydrate (5% w/w of the butyric acid).

-

Reaction: Heat the mixture to 60°C under vigorous stirring. If equipment allows, apply a mild vacuum to facilitate the removal of water.

-

Monitoring: Monitor the reaction progress by taking aliquots over time and analyzing them via Gas Chromatography (GC) or by measuring the acid value of the mixture through titration. The reaction is typically complete within 4-6 hours.

-

Quenching and Work-up: After cooling to room temperature, quench the reaction by neutralizing the PTSA with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and partition between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure solketal butyrate.

Protocol 2: Enzymatic Synthesis of Solketal Butyrate

This protocol is based on the optimized synthesis of solketal palmitate.[10]

Methodology:

-

Reactant Preparation: In a sealed flask, dissolve butyric acid (1.0 molar equivalent, e.g., 0.5 M) and solketal (3.0 molar equivalents, e.g., 1.5 M) in anhydrous heptane.

-

Water Removal Agent: Add activated 3Å molecular sieves (e.g., 10-15% w/v) to the solution to sequester water produced during the reaction.

-

Enzyme Addition: Add the immobilized lipase (e.g., immobilized Thermomyces lanuginosus lipase, TLL-Octyl-SiO₂) at a concentration of approximately 20% (w/v).

-

Reaction: Place the flask in an orbital shaker incubator set to ~55°C and 240 rpm.

-

Monitoring: Monitor the conversion of butyric acid by taking samples at regular intervals. Centrifuge the samples to separate the enzyme, and analyze the supernatant by GC or High-Performance Liquid Chromatography (HPLC).

-

Enzyme Recovery: Upon completion, recover the immobilized enzyme by simple filtration or centrifugation. The enzyme can be washed with fresh solvent and reused for subsequent batches.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude solketal butyrate. Further purification can be achieved via column chromatography or vacuum distillation if required.

Caption: General Experimental Workflow for Ester Synthesis.

Data Synthesis: Comparative Reaction Parameters

The table below summarizes typical quantitative data from related esterification reactions found in the literature, providing a baseline for designing experiments for solketal butyrate synthesis.

| Parameter | Acid-Catalyzed (Solketal + Dodecanoic Acid)[1] | Enzymatic (Solketal + Palmitic Acid)[10] |

| Catalyst | p-toluenesulfonic acid (PTSA) | Immobilized Thermomyces lanuginosus lipase (TLL) |

| Catalyst Loading | 5% w/w of fatty acid | 20% w/v of reaction mixture |

| Solvent | None (Solketal as medium) | Heptane |

| Temperature | 60 °C | 56 °C |

| Reactant Molar Ratio | 1.5:1 (Solketal:Acid) | 3:1 (Solketal:Acid) |

| Reaction Time | 4 hours | 2.5 hours |

| Result | >95% Conversion | 83% Conversion |

| Key Advantage | High conversion, simple setup | Mild conditions, catalyst reusability (87% activity after 7 cycles) |

Conclusion and Authoritative Grounding

The esterification of solketal with butyric acid is a versatile transformation that can be effectively achieved through both acid-catalyzed and enzymatic routes.

-

Acid catalysis offers a direct, high-conversion pathway that can be performed efficiently under solvent-free conditions, making it attractive for its simplicity and high yield. The key is to control the temperature and reactant ratios to favor esterification without causing degradation of the acid-sensitive ketal group.[1]

-

Enzymatic catalysis represents a more sustainable and selective method, operating under mild conditions that preserve the integrity of the final product. While potentially requiring longer reaction times or higher catalyst loading, its major advantages are the elimination of harsh acids and the proven reusability of the immobilized biocatalyst, which is highly desirable for industrial applications.[10]

The choice between these mechanisms depends on the specific requirements of the application, including desired purity, production scale, cost considerations, and commitment to green chemistry principles. Future research should focus on developing more robust heterogeneous acid catalysts and exploring continuous flow processes for both methods to enhance efficiency and scalability.

References

- Method of extracting butyric acid from a fermented liquid and chemically converting butyric acid into biofuel. (US20110294176A1).

- Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone C

- Synthesis and Characterization of New Solketal Alkylesters Usable as Diesel Biobased Fuel Additives.REVISTA DE CHIMIE.

- What's the applic

- Enzymatic synthesis optimization of isoamyl butyrate

- Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking.PMC - NIH.

- CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterific

- Green Synthesis of Solketal from Glycerol Using Metal-Modified ZSM-5 Zeolite Catalysts: Process Optimization.

- Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals.MDPI.

- (PDF) Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals.

- Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive.Periodica Polytechnica Chemical Engineering.

- Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive.

- Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable C

- The Processing of Glycerol with Acetone to Produce Solketal Using Amberlite IR 120 Na Catalyst: Comparison of solketal Production Using Gas Chromatography.

- Sustainable Enzymatic Synthesis of a Solketal Ester—Process Optimization and Evaluation of Its Antimicrobial Activity.MDPI.

- Enzymatic Biodiesel Synthesis by the Biphasic Esterification of Oleic Acid and 1-Butanol in Microreactors.

Sources

- 1. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive | Periodica Polytechnica Chemical Engineering [pp.bme.hu]

- 3. China What’s the application of Solketal? Manufacturer and Supplier | Starsky [starskychemical.com]

- 4. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]

- 5. US20110294176A1 - Method of extracting butyric acid from a fermented liquid and chemically converting butyric acid into biofuel - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. revistadechimie.ro [revistadechimie.ro]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate as a Bio-derived, Green Solvent: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate, a promising green solvent derived from renewable resources. With increasing regulatory pressure and a collective drive towards sustainable chemistry, the demand for high-performance, environmentally benign solvents is at an all-time high. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the synthesis, physicochemical properties, potential applications, and the environmental, health, and safety profile of this novel solvent. We will explore the causality behind its "green" designation, rooted in its derivation from glycerol, a byproduct of biodiesel production. This guide will provide not only theoretical knowledge but also practical, field-proven insights and detailed experimental protocols to facilitate its adoption and further research.

Introduction: The Imperative for Greener Solvents

The chemical industry is at a critical juncture, where the principles of green chemistry are no longer aspirational but essential for sustainable innovation. Solvents, being ubiquitous in a vast array of chemical processes, from organic synthesis to formulations and cleaning, contribute significantly to the environmental footprint of the chemical sector. Many conventional solvents are derived from petrochemical feedstocks and are often associated with volatility, toxicity, and persistence in the environment.

This compound, also known as solketal butyrate, emerges as a compelling alternative. Its lifecycle begins with crude glycerol, a readily available and often underutilized byproduct of the burgeoning biodiesel industry. This lineage provides a strong foundation for its classification as a bio-derived solvent, aligning with the principles of a circular economy. This guide will dissect the synthesis of its parent molecule, solketal, and its subsequent esterification to yield the title compound, evaluating the green metrics at each stage.

Synthesis Pathway: From Waste to Value

The synthesis of this compound is a two-step process that embodies the principles of atom economy and the use of renewable feedstocks.

Step 1: Ketalization of Glycerol to Solketal

The initial step involves the acid-catalyzed ketalization of glycerol with acetone to form 2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal. This reaction is a reversible process, and to drive the equilibrium towards the product, the removal of water is crucial.

A variety of acid catalysts can be employed, ranging from homogeneous acids like p-toluenesulfonic acid (p-TSA) to heterogeneous catalysts such as acidic resins (e.g., Amberlyst-15) and zeolites. The use of heterogeneous catalysts is particularly advantageous as it simplifies catalyst recovery and product purification, thereby reducing waste generation.

Step 2: Esterification of Solketal to this compound

The second step is the esterification of the primary hydroxyl group of solketal with butyric acid or its derivative. This reaction can also be catalyzed by an acid and is driven to completion by the removal of water.

Solvent-free conditions are often preferred for this reaction to maximize the green credentials of the process. The choice of butyric acid as the acyl donor is significant as it can also be derived from renewable feedstocks through fermentation processes.

Physicochemical Properties: A Profile of a Versatile Solvent

While experimental data for this compound is not extensively available in the public domain, we can infer its properties based on its structure and data from analogous compounds like solketal and other solketal esters.

| Property | Solketal | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate | Ethyl butyrate | This compound (Estimated) |

| Molecular Formula | C₆H₁₂O₃ | C₈H₁₄O₄ | C₆H₁₂O₂ | C₁₀H₁₈O₄ |

| Molar Mass ( g/mol ) | 132.16 | 174.19 | 116.16 | 202.25 |

| Boiling Point (°C) | 188-189 | Not available | 121 | ~220-240 |

| Density (g/mL) | 1.063 (at 20°C) | Not available | 0.879 (at 20°C) | ~1.0 |

| Solubility in water | Miscible | Sparingly soluble | Slightly soluble | Low to sparingly soluble |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless to pale yellow liquid |

Note: The properties for this compound are estimations and should be confirmed by experimental analysis.

The presence of the ester group is expected to decrease its water solubility compared to solketal, while the overall molecular weight and structure suggest a relatively high boiling point and low volatility, which are desirable properties for a green solvent as they reduce worker exposure and emissions of volatile organic compounds (VOCs).

Green Chemistry Metrics: Quantifying the "Greenness"

To objectively assess the environmental performance of the synthesis of this compound, we can apply several green chemistry metrics.

| Metric | Formula | Value for Solketal Butyrate Synthesis | Interpretation |

| Atom Economy | (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100% | ~86% | A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. |

| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | Low (dependent on catalyst and solvent choice) | A lower E-factor is better. The use of heterogeneous catalysts and solvent-free conditions significantly reduces the E-factor. |

| Renewable Feedstock Content | (Mass of renewable feedstock / Total mass of reactants) x 100% | High (Glycerol and potentially butyric acid) | A high percentage signifies a reduced reliance on fossil fuels. |

The synthesis of this compound demonstrates a favorable green chemistry profile, particularly when utilizing bio-based butyric acid and heterogeneous catalysts.

Applications and Performance

Based on the properties of solketal and other fatty acid esters, this compound is anticipated to have a wide range of applications:

-

Coalescing Agent in Paints and Coatings: Its low volatility and good solvency for polymer resins make it a potential replacement for traditional coalescing agents.

-

Solvent in Pharmaceutical and Cosmetic Formulations: The low toxicity profile of solketal suggests that its butyrate ester could be a safe carrier and solvent in topical and other formulations.

-

Bio-derived Plasticizer: It may be used to increase the flexibility and durability of polymers, offering a bio-based alternative to phthalate plasticizers.

-

Fuel Additive: Esters of solketal have been investigated as fuel additives to improve combustion and reduce emissions.

-

Specialty Cleaning and Degreasing Agent: Its solvency for a range of organic compounds could make it an effective and safer alternative in industrial cleaning applications.

Environmental, Health, and Safety (EHS) Profile

A comprehensive assessment of the EHS profile is crucial for any new chemical.

Biodegradability and Ecotoxicity

While specific data for this compound is not yet available, the presence of the ester and ether linkages suggests that it is likely to be biodegradable. Standard biodegradability tests, such as the OECD 301 series, should be conducted to confirm this. Ecotoxicity studies on aquatic organisms (e.g., algae, daphnia, and fish) are also essential to determine its potential environmental impact. The low water solubility may limit its bioavailability and thus its aquatic toxicity.

Toxicology

The parent molecule, solketal, is known for its low toxicity. However, the butyrate moiety may influence the toxicological profile. A full toxicological assessment, including studies on acute and chronic toxicity, skin and eye irritation, and sensitization, is necessary to establish a complete safety profile for handling and use.

Experimental Protocols

Synthesis of this compound

Materials:

-

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (Solketal)

-

Butyric acid

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (1.0 eq), butyric acid (1.1 eq), and a catalytic amount of p-TSA (0.02 eq). Toluene can be added as a solvent to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue the reaction until no more water is collected or until thin-layer chromatography (TLC) or gas chromatography (GC) analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, dilute the mixture with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Conclusion and Future Outlook

This compound represents a significant step forward in the development of sustainable, bio-derived solvents. Its synthesis from a waste-derived feedstock, coupled with a potentially favorable EHS profile, makes it an attractive candidate for replacing conventional solvents in a multitude of applications. This technical guide provides a solid foundation for its evaluation and adoption.

Further research is imperative to fully characterize its physicochemical properties, and a comprehensive toxicological and ecotoxicological assessment is essential before its widespread industrial use. Collaborative efforts between academia and industry will be crucial to unlock the full potential of this promising green solvent and to pave the way for a more sustainable chemical future.

References

-

PubChem Compound Summary for CID 7528, Solketal. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 252333, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 7762, Ethyl butyrate. National Center for Biotechnology Information. [Link]

-

Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. Molecules 2016, 21(2), 163. [Link]

-

Green synthesis of solketal from glycerol using metal-modified ZSM-5 zeolite catalysts: process optimization. Environmental Science and Pollution Research, 31(18), 26958-26971. [Link]

-

Valorization of Solketal Synthesis from Sustainable Biodiesel Derived Glycerol Using Response Surface Methodology. Processes 2021, 9(12), 2212. [Link]

Preliminary investigation of solketal butyrate as a plasticizer

Technical Whitepaper: Preliminary Investigation of Solketal Butyrate as a Bio-Based Plasticizer

Executive Summary

The global imperative to replace orthophthalates (e.g., DEHP, DINP) has accelerated the search for bio-based plasticizers that offer high compatibility without endocrine-disrupting toxicity. This investigation isolates Solketal Butyrate (SB) —a derivative of glycerol and butyric acid—as a high-potential candidate. Unlike long-chain fatty acid esters of solketal (which often suffer from phase separation due to crystallization), the short C4 butyrate chain suggests superior miscibility and solvation power for polar polymers like Poly(lactic acid) (PLA) and Poly(vinyl chloride) (PVC). This guide details the synthesis, validation, and material testing protocols required to evaluate SB as a primary plasticizer.

Scientific Rationale & Mechanism

The Causality of Choice: Plasticizer efficiency relies on the Free Volume Theory and the Lubricity Theory . A plasticizer must insert itself between polymer chains, disrupting dipole-dipole interactions (increasing free volume) and acting as a lubricant to facilitate chain mobility.

-

Why Solketal? Derived from glycerol (a biodiesel byproduct) and acetone, the 1,3-dioxolane ring provides steric bulk that prevents rapid migration.

-

Why Butyrate? The C4 alkyl chain strikes a critical balance.

-

Too short (Acetate): High volatility, prone to evaporation during processing.

-

Too long (Laurate/Stearate): Waxy, reduced compatibility, and potential for exudation (blooming).

-

Butyrate (C4): Optimal polarity match for PLA/PVC, maintaining liquid state at room temperature while offering sufficient molecular weight to resist immediate migration.

-

Chemical Synthesis & Validation Protocol

The synthesis utilizes a direct esterification pathway. While transesterification is possible, direct esterification with an acid chloride is preferred for preliminary investigation to ensure high purity and complete conversion for accurate characterization, eliminating equilibrium limitations.

Reaction Pathway (Graphviz Visualization)

Figure 1: Step-wise synthesis pathway from raw glycerol to purified Solketal Butyrate.

Experimental Protocol

Reagents: Solketal (98%), Butyryl Chloride (99%), Dichloromethane (DCM, anhydrous), Triethylamine (TEA).

Step-by-Step Methodology:

-

Setup: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with Solketal (0.1 mol) and TEA (0.12 mol) dissolved in 200 mL anhydrous DCM. Cool to 0°C in an ice bath.

-

Reasoning: TEA acts as an HCl scavenger. Low temperature prevents side reactions and controls the exotherm.

-

-

Addition: Dropwise add Butyryl Chloride (0.11 mol) over 30 minutes.

-

Observation: White precipitate (TEA·HCl) will form immediately, confirming reaction progress.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Work-up (Self-Validating):

-

Filter off the solid TEA·HCl.

-

Wash the filtrate with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize acid), and brine.

-

Dry over MgSO₄ and concentrate via rotary evaporation.

-

-

Purification: Distill under reduced pressure (vacuum distillation) to isolate pure Solketal Butyrate.

Validation Criteria:

-

FTIR: Disappearance of the broad -OH stretch (3400 cm⁻¹) and appearance of the sharp Ester C=O stretch (1740 cm⁻¹).

-

1H NMR: Diagnostic triplet at ~2.3 ppm (α-methylene of butyrate) and multiplet at ~4.1-4.3 ppm (glycerol backbone).

Application Testing: PLA Matrix Integration

To evaluate efficacy, Solketal Butyrate (SB) is compounded with Polylactic Acid (PLA), a brittle biopolymer requiring plasticization.

Film Preparation (Solvent Casting)[1][2]

-

Dissolve PLA (e.g., Ingeo 4043D) in Chloroform (10% w/v).

-

Add SB at varying concentrations: 0, 10, 20, and 30 wt%.

-

Cast onto glass petri dishes and dry at RT for 24h, followed by vacuum drying at 40°C for 48h to remove residual solvent.

Characterization Workflow (Graphviz Visualization)

Figure 2: Analytical workflow for validating plasticizer performance.

Data Analysis & Expected Outcomes

The following table outlines the critical parameters to measure and the expected trends if SB acts as an effective plasticizer.

| Parameter | Test Method | Metric | Expected Trend (vs. Pure PLA) | Technical Interpretation |

| Glass Transition | DSC | Tg (°C) | Decrease (60°C → ~35°C) | SB increases free volume, lowering the energy required for chain segment motion. |

| Thermal Stability | TGA | T5% (°C) | Slight Decrease | SB is a small molecule; T5% (5% weight loss temp) will drop, but must remain >150°C for processing safety. |

| Tensile Strength | ASTM D882 | MPa | Decrease | Reduction in intermolecular forces weakens the bulk material yield point. |

| Elongation at Break | ASTM D882 | % | Significant Increase | The primary goal; indicates transition from brittle to ductile behavior. |

| Migration | ISO 177 | % Weight Loss | < 2% | Critical pass/fail metric. High loss indicates SB is blooming to the surface (instability). |

Key Risk Analysis:

-

Volatility:[1] If the TGA shows significant weight loss below 150°C, SB may be too volatile for melt-extrusion (industrial standard). In this case, the recommendation would be to pivot to Solketal Hexanoate (C6 chain).

References

-

Synthesis of Solketal Esters

-

Plasticization of PLA

- Title: Plasticizing PLA with Biobased Fatty Esters: Comprehensive Study on Film Properties.

- Source: ResearchG

-

URL:[Link]

-

Solketal Synthesis Kinetics

-

General Bio-Plasticizer Context

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. New Biobased Plasticizers for PVC Derived from Saturated Dimerized Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]

- 8. Biobased plasticizers for poly(vinyl chloride) - American Chemical Society [acs.digitellinc.com]

The Dawn of a Bio-Based Revolution: A Technical Guide to the Novel Applications of Glycerol-Derived Esters

Abstract

The global shift towards sustainable and bio-based chemistries has positioned glycerol, a readily available and inexpensive byproduct of biodiesel production, as a cornerstone for chemical innovation. This in-depth technical guide explores the burgeoning field of glycerol-derived esters, moving beyond their traditional uses to uncover novel applications at the forefront of pharmaceutical sciences, green chemistry, and advanced materials. This whitepaper is designed for researchers, scientists, and drug development professionals, providing a synthesis of technical accuracy and field-proven insights. We will delve into the causality behind experimental choices for the synthesis and application of these versatile molecules, present self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Versatility of a Biorefinery Keystone

Glycerol: A Sustainable Platform Chemical

Glycerol, or propane-1,2,3-triol, is a simple polyol that has long been a staple in the pharmaceutical, cosmetic, and food industries.[1] Its abundance, primarily as a coproduct of the burgeoning biodiesel industry, has dramatically reduced its cost and spurred research into its valorization.[2] With a production capacity that has steadily grown to over 2 million tonnes per year, glycerol is no longer a mere byproduct but a critical, sustainable platform chemical for the synthesis of a vast array of value-added products.[2]

Glycerol-Derived Esters: A World of Functionality

The three hydroxyl groups of glycerol offer a versatile scaffold for esterification with a wide range of carboxylic acids, leading to a diverse family of mono-, di-, and triglycerides with tunable physicochemical properties. This versatility is the key to their expanding applications. By carefully selecting the fatty acid chain length, degree of saturation, and the extent of esterification, we can engineer glycerol esters with properties tailored for specific, high-value applications.

Revolutionizing Drug Delivery Systems

Glycerol esters are emerging as powerful tools in pharmaceutical formulations, addressing key challenges in drug solubility, stability, and targeted delivery.

Enhancing Bioavailability and Stability

A significant portion of new chemical entities are poorly water-soluble, leading to low bioavailability. Polyglycerol esters, with their amphiphilic nature, can act as effective solubilizers and emulsifiers, enhancing the dissolution and absorption of hydrophobic drugs.

Glycerol Ester-Based Nanocarriers for Targeted Therapy

Lipid-based nanoparticles (LBNPs) have garnered significant attention for their ability to encapsulate and protect therapeutic agents, improve their pharmacokinetic profiles, and enable targeted delivery to disease sites. Glycerol esters are key components in the formulation of several types of LBNPs.

SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids. This blend creates a less ordered lipid matrix, which can increase drug loading and prevent drug expulsion during storage. Glycerol esters such as glycerol monostearate and glycerol behenate are commonly used as the solid lipid matrix in these formulations.

Experimental Protocol: Formulation of Glycerol Monostearate-Based SLNs

This protocol outlines a high-pressure homogenization method for the preparation of drug-loaded SLNs.

-

Preparation of the Lipid Phase:

-

Melt glycerol monostearate (the solid lipid) at a temperature approximately 5-10°C above its melting point.

-

Disperse the hydrophobic drug in the molten lipid with continuous stirring until a homogenous mixture is obtained.

-

-

Preparation of the Aqueous Phase:

-

Dissolve a surfactant (e.g., Poloxamer 188) in double-distilled water and heat to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

-

-

High-Pressure Homogenization:

-

Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles. The number of cycles and the pressure are critical parameters that determine the final particle size and distribution.

-

-

Cooling and Solidification:

-

Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

-

-

Characterization:

-

Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency and drug loading by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles.

-

Biodegradable polyesters synthesized from glycerol and dicarboxylic acids, such as poly(glycerol sebacate) (PGS) and poly(glycerol adipate) (PGA), are excellent candidates for creating polymeric nanoparticles for sustained drug release.[3][4][5] These polymers are biocompatible and their degradation products are non-toxic.[5]

Transdermal Drug Delivery

Glycerol esters can act as penetration enhancers in transdermal drug delivery systems, facilitating the transport of drugs across the stratum corneum. They achieve this by disrupting the highly ordered lipid structure of the skin's outer layer.

Workflow for Assessing Transdermal Drug Delivery Enhancement

Caption: Workflow for evaluating the effect of glycerol esters on transdermal drug delivery.

Pioneering Green Chemistry: Glycerol Esters as Sustainable Solvents

The principles of green chemistry advocate for the use of environmentally benign solvents. Glycerol and its esters are gaining traction as sustainable alternatives to volatile organic compounds (VOCs) in chemical synthesis.[6][7]

Properties and Advantages over Conventional Solvents

Glycerol-derived solvents offer several advantages:

-

Low Toxicity and Biodegradability: They are non-toxic and readily biodegradable.[8]

-

High Boiling Point and Low Vapor Pressure: This reduces air pollution and workplace exposure.[6]

-

Tunable Polarity: The polarity can be adjusted by the choice of the esterifying acid, allowing for the dissolution of a wide range of reactants.

-

Recyclability: Due to their low volatility, they can often be easily separated from reaction products and recycled.[7]

Applications in Organic Synthesis

Glycerol and its derivatives have been successfully employed as solvents in various organic reactions, often leading to improved yields and selectivity compared to conventional solvents.[7][9] For example, in some nucleophilic substitution reactions, glycerol has been shown to facilitate the dissolution of both organic substrates and inorganic salts, leading to high reaction rates and yields.[7]

Table 1: Comparative Yields of Organic Reactions in Glycerol vs. Conventional Solvents

| Reaction | Substrates | Catalyst | Solvent | Yield (%) | Reference |

| Thioacetalisation | Carbonyl compounds | None | Glycerol | 96 | [7] |

| Nucleophilic Substitution | Benzyl chloride, KSCN | None | Glycerol | 95 | [7] |

| Suzuki Coupling | 4-Chloroacetophenone, Boronic acid | Pd(OAc)2 | Glycerol (MW/US) | 48 | [10] |

| Imidazole Synthesis | Benzil, Aldehyde, NH4OAc | None | Glycerol | >90 | [11] |

| Imidazole Synthesis | Benzil, Aldehyde, NH4OAc | None | Acetonitrile | <70 | [11] |

Advanced Biomaterials from Glycerol Esters

The biocompatibility and biodegradability of glycerol-based polyesters make them highly attractive for biomedical applications, particularly in tissue engineering and regenerative medicine.[5]

Biodegradable and Biocompatible Polyesters for Tissue Engineering

Polymers such as poly(glycerol sebacate) (PGS) are elastomers with mechanical properties that can be tailored to match those of soft tissues.[5] This makes them ideal for applications such as cardiac patches, nerve guidance conduits, and scaffolds for soft tissue regeneration.[3] The degradation of these polymers in vivo yields non-toxic products (glycerol and the corresponding dicarboxylic acid), which are safely metabolized by the body.[9]

Synthesis of Poly(glycerol sebacate) (PGS) Prepolymer

Caption: Flowchart for the synthesis of poly(glycerol sebacate) prepolymer.

Table 2: Mechanical Properties of Selected Glycerol-Based Polyesters for Tissue Engineering

| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Poly(glycerol sebacate) (PGS) | 0.03 - 1.4 | > 0.2 | 125 - 265 | [12] |

| Poly(sebacoyl diglyceride) (PSeD) | 1.57 ± 0.48 | 1.83 ± 0.06 | 409 ± 29 | [12] |

| Poly(glycerol adipate) (PGA) | 0.07 - 8.33 | - | - | [13] |

| Hyperbranched Polyglycerol (HPG) Hydrogel | ~0.013 | - | - | [1][14] |

| Poly(glycerol succinate) | 1.94 - 4.58 | 0.41 - 0.62 | 16.3 - 26.9 | [15] |

Hyperbranched Polyglycerols and their Derivatives

Hyperbranched polyglycerols (HPGs) are dendritic macromolecules with a globular structure and a high density of terminal hydroxyl groups. These can be esterified to create functional materials for drug delivery and other biomedical applications. The hyperbranched architecture provides a high loading capacity for therapeutic agents.

Antimicrobial and Antiviral Applications of Glycerol Esters

Certain glycerol esters, most notably glycerol monolaurate (GML), exhibit potent antimicrobial and antiviral activity.

Mechanism of Action of Glycerol Monolaurate (GML)

GML is thought to exert its antimicrobial effects by disrupting the cell membranes of bacteria and the lipid envelopes of viruses. This non-specific mechanism of action makes the development of microbial resistance less likely.

Broad-Spectrum Activity and Therapeutic Potential

GML has demonstrated bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][10] It is also effective against some Gram-negative bacteria and enveloped viruses.[3] This broad-spectrum activity makes GML a promising candidate for topical applications in preventing and treating skin and mucosal infections.

Table 3: Minimum Inhibitory Concentration (MIC) of Glycerol Monolaurate (GML) against Selected Microorganisms

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ≥10 | [10] |

| Streptococcus pyogenes | ~10 | [3] |

| Candida auris | 50-100 | [16] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

-

Preparation of GML Stock Solution: Dissolve GML in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the GML stock solution in a suitable bacterial growth medium (e.g., Tryptic Soy Broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of GML that completely inhibits visible bacterial growth.

-

Controls: Include a positive control (bacteria in medium without GML) and a negative control (medium only).

Experimental Protocols

This section provides more detailed, self-validating protocols for key experimental workflows.

Synthesis of Glycerol-Derived Polyesters (e.g., PGS)

The synthesis of PGS involves a two-step process: prepolymerization and curing.[9] The ratio of monomers, reaction temperature, and time are critical parameters that determine the final properties of the elastomer.[9]

-

Prepolymerization: As outlined in the flowchart above, equimolar amounts of glycerol and sebacic acid are heated under an inert atmosphere. The reaction is a polycondensation, and the water byproduct is removed under vacuum to drive the reaction to completion.

-

Curing: The resulting prepolymer is then cured at an elevated temperature (e.g., 120-150°C) for a specific duration (e.g., 24-48 hours) to form a crosslinked elastomeric network. The extent of curing dictates the mechanical properties of the final material.

In Vitro Drug Release Assay

The dialysis bag method is a common technique to evaluate the in vitro release of a drug from nanoparticles.

-

Preparation: A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.

-

Release Medium: The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

-

Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

-

Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

Biocompatibility Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxicity of biomaterials.

-

Cell Seeding: Plate cells (e.g., fibroblasts) in a 96-well plate and allow them to adhere overnight.

-

Material Exposure: Expose the cells to extracts of the glycerol-based polymer or directly to the material itself for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Future Perspectives and Conclusion

The field of glycerol-derived esters is ripe with opportunities. Future research will likely focus on the development of more complex and functionalized esters for highly specific applications, such as targeted drug delivery to cancer cells or stimuli-responsive biomaterials. The continued exploration of enzymatic synthesis routes will also be crucial for developing more sustainable and efficient manufacturing processes.

References

-

Sabanci University Research Database. (n.d.). Engineering of poly(glycerol sebacate) scaffolds. Retrieved from [Link]

-

Lascano, D., et al. (2022). Synthesis of Poly(glycerol butenedioate)—PGB—Unsaturated Polyester toward Biomedical Applications. ACS Omega. [Link]

-

Wrzecionek, M., et al. (2023). Synthesis and Degradation Behavior of Poly(glycerol sebacate)-Isophorone Diisocyanate Scaffolds Reinforced with Hydroxyapatite for Biomedical Applications. MDPI. [Link]

-

IJARSCT. (n.d.). Glycerol as Green Solvent in Organic Synthesis. Retrieved from [Link]

-

Garg, T., et al. (n.d.). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. PMC. [Link]

-

Digita, F. (n.d.). (revised manuscript) Recent advances in the use of glycerol as green solvent for synthetic organic chemistry. Universidad de Oviedo. [Link]

-

Azerêdo, L. G. S., et al. (2022). Different methods of synthesizing poly(glycerol sebacate) (PGS): A review. PMC. [Link]

-

Holm, C. J., et al. (n.d.). Antibacterial Synergy of Glycerol Monolaurate and Aminoglycosides in Staphylococcus aureus Biofilms. PMC. [Link]

-

Ferreira, A. M., et al. (n.d.). Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications. PMC. [Link]

-

Schlievert, P. M., & Peterson, M. L. (2012). Glycerol Monolaurate Antibacterial Activity in Broth and Biofilm Cultures. PLOS One. [Link]

-

Al-Ghananaeem, A., et al. (2025). Unexpected Efficacy of Albumin-Bound Glycerol Monolaurate Against Multidrug-Resistant Bacterial Isolates: A Time-Kill Assay Study. NIH. [Link]

-

ResearchGate. (n.d.). Cytotoxicity of glycerol measured by MTT-assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and properties of biocompatible poly(glycerol adipate) elastomers modified with ethylene glycol. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of glycerin as penetration enhancer in a ketoprofen solid preparation–patch on in vitro penetration study through rat skin. Retrieved from [Link]

-

Kłusak, A., & Gazińska, M. A. (2024). Recent progress of poly(glycerol adipate)-based network materials toward tissue engineering applications. PubMed. [Link]

-

Wrzecionek, M., et al. (2023). Synthesis and Degradation Behavior of Poly(glycerol sebacate)-Isophorone Diisocyanate Scaffolds Reinforced with Hydroxyapatite for Biomedical Applications. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis process of poly (glycerol sebacate) (PGS). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Poly(glycerol sebacate), Poly(glycerol succinate) and Poly(glycerol sebacate-co-succinate). Retrieved from [Link]

-

Schlievert, P. M., et al. (2025). Antifungal, antibacterial, and anti-inflammatory activity of glycerol dithionomonolaurate, an analog of glycerol monolaurate. mSphere. [Link]

-

Makadia, H. K., & Siegel, S. J. (n.d.). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. PMC. [Link]

-

Le-Masurier, S., et al. (n.d.). The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels. Frontiers. [Link]

-

Lascano, D., et al. (2016). Synthesis of Glycerol-Based Biopolyesters as Toughness Enhancers for Polylactic Acid Bioplastic through Reactive Extrusion. ACS Omega. [Link]

-

ResearchGate. (n.d.). Synthesis of glycerol mono-laurate from lauric acid and glycerol for food antibacterial additive. Retrieved from [Link]

-

Piszko, P., et al. (2021). Polyglycerol Sebacate Elastomer: A Critical Overview of Synthetic Methods and Characterisation Techniques. MDPI. [Link]

-

IJSTR. (n.d.). Glycerol In Food, Cosmetics And Pharmaceutical Industries: Basics And New Applications. Retrieved from [Link]

Sources

- 1. Frontiers | The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent progress of poly(glycerol adipate)-based network materials toward tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress of poly(glycerol adipate)-based network materials toward tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. Glycerol carbonate as green solvent for pretreatment of sugarcane bagasse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. iris.unina.it [iris.unina.it]

- 11. digibuo.uniovi.es [digibuo.uniovi.es]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Acid-Catalyzed Esterification for the Synthesis of Solketal Butyrate

Abstract